molecular formula C21H15N5O5S B3928813 3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

Cat. No.: B3928813
M. Wt: 449.4 g/mol
InChI Key: KKUINXMATUTGHL-UHFFFAOYSA-N
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Description

3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The synthetic route typically includes:

    Preparation of 4-Methoxy-3-nitrobenzoic acid: This can be achieved through nitration of 4-methoxybenzoic acid using a mixture of concentrated nitric and sulfuric acids.

    Formation of the oxazolo[4,5-b]pyridine core: This involves cyclization reactions starting from appropriate pyridine derivatives.

    Coupling reactions: The final step involves coupling the prepared intermediates under specific conditions to form the desired thiourea compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The thiourea moiety can participate in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves its interaction with specific molecular targets. The nitro and thiourea groups can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

  • 4-Methoxy-3-nitrobenzyl alcohol
  • 3-[2-(beta-d-glucopyranosyloxy)-4-methoxyphenyl]propanoic acid
  • Benzenemethanol, 4-methoxy-

These compounds share some structural similarities but differ in their functional groups and overall structure, leading to different properties and applications.

Properties

IUPAC Name

4-methoxy-3-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O5S/c1-30-16-8-7-12(11-15(16)26(28)29)19(27)25-21(32)23-14-5-2-4-13(10-14)20-24-18-17(31-20)6-3-9-22-18/h2-11H,1H3,(H2,23,25,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUINXMATUTGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
Reactant of Route 6
3-(4-METHOXY-3-NITROBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

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